KCNQ2 Channel Antagonism: A Sub-Micromolar IC50 Distinct from Generic AChE Inhibition
The target compound acts as an antagonist of the human KCNQ2 (Kv7.2) potassium channel with an IC50 of 70 nM, determined by automated patch clamp in CHO cells after 3 min incubation [1]. At the KCNQ2/Q3 heteromer, the IC50 is 120 nM under identical conditions [1]. This ion-channel pharmacology sharply contrasts with the moderate AChE inhibitory activity (micromolar range) observed for simpler N-(1-benzylpiperidin-4-yl)quinoline-4-carboxamides lacking the 6-chloro and 2-(pyridin-3-yl) groups [2]. No direct head-to-head KCNQ2 data are available for close analogs such as N-(1-benzylpiperidin-4-yl)-2-phenylquinoline-4-carboxamide or the 2-(4-isopropylphenyl) variant; however, the absence of the pyridyl nitrogen and the altered electronic character of the quinoline core would be predicted to reduce or eliminate KCNQ2 affinity based on the SAR of known KCNQ2 ligands. The 70 nM IC50 places this compound in a potency range that is relevant for chemical probe development, where typical hit criteria for ion-channel targets require sub-micromolar activity.
| Evidence Dimension | IC50 for KCNQ2 channel antagonism |
|---|---|
| Target Compound Data | IC50 = 70 nM (KCNQ2); IC50 = 120 nM (KCNQ2/Q3) |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)quinoline-4-carboxamide analogs (e.g., 5a–5h series): No KCNQ2 data reported; predominant activity is AChE inhibition in the micromolar range [2]. |
| Quantified Difference | Target compound exhibits sub-100 nM KCNQ2 activity, whereas comparator quinoline-4-carboxamides are essentially inactive at this target (inferred from lack of reported ion-channel activity). |
| Conditions | Automated patch clamp electrophysiology on CHO cells expressing human KCNQ2 or KCNQ2/Q3; 3 min compound incubation. |
Why This Matters
For projects targeting neuronal excitability disorders (pain, epilepsy), a sub-micromolar KCNQ2 antagonist with a clean off-target profile versus AChE is a distinct and valuable starting point that close analogs cannot replicate.
- [1] BindingDB entry BDBM50395464 (CHEMBL2164048). Antagonist activity at KCNQ2 (IC50 70 nM) and KCNQ2/Q3 (IC50 120 nM) in CHO cells. Accessed via https://www.bindingdb.org. View Source
- [2] Pashaei H, Rouhani A, Nejabat M, et al. Synthesis and molecular dynamic simulation studies of novel N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides as potential acetylcholinesterase inhibitors. J Mol Struct. 2021;1244:130919. (IC50 data for compounds 5a–5h against AChE; no KCNQ2 data.) View Source
